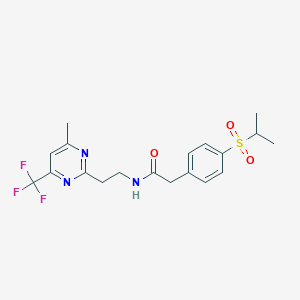
2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H22F3N3O3S and its molecular weight is 429.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a novel synthetic derivative with potential applications in pharmacology, particularly as an angiogenesis modulator and a therapeutic agent targeting various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H22F3N3O2S
- Molecular Weight : 393.44 g/mol
- IUPAC Name : this compound
The compound acts primarily through inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is critical in angiogenesis—the formation of new blood vessels from existing ones. Inhibition of VEGFR2 has been linked to the suppression of tumor growth and metastasis by reducing the blood supply to tumors.
Key Mechanisms:
- VEGFR2 Inhibition : The compound competes with VEGF for binding to VEGFR2, thus preventing receptor activation.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce tumor-associated inflammation.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Preclinical Studies
Various studies have demonstrated the biological activity of this compound:
-
Antitumor Activity : In vitro studies showed that the compound significantly inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM across different cell lines.
Cell Line IC50 (µM) MCF-7 15 A549 25 HCT116 20 - Angiogenesis Inhibition : In vivo studies using chick chorioallantoic membrane (CAM) assays indicated a significant reduction in new blood vessel formation when treated with this compound compared to controls.
- Toxicity Profile : Preliminary toxicity assessments in HEK293 cells indicated a favorable safety profile, with no significant cytotoxicity observed at concentrations up to 50 µM.
Case Study 1: Breast Cancer Model
In a mouse model of breast cancer, administration of the compound led to a reduction in tumor size by approximately 40% after four weeks of treatment compared to untreated controls. Histological analysis revealed decreased vascularization in treated tumors.
Case Study 2: Lung Cancer Metastasis
In a study assessing lung metastasis in mice injected with A549 cells, treatment with the compound resulted in a significant decrease in metastatic nodules in the lungs by over 50% compared to control groups.
Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S/c1-12(2)29(27,28)15-6-4-14(5-7-15)11-18(26)23-9-8-17-24-13(3)10-16(25-17)19(20,21)22/h4-7,10,12H,8-9,11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOYSQMQLJHEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














